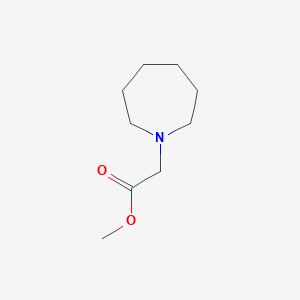
Methyl 2-(azepan-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azepan-1-yl)acetate, with the chemical formula C9H17NO2, is an organic compound. Its IUPAC name is This compound . This compound belongs to several categories, including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and esters.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Methyl 2-(azepan-1-yl)acetate involves the reaction between azepane (a seven-membered cyclic amine) and acetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester. The synthetic route can be summarized as follows:
Azepane+Acetic Acid→Methyl 2-(azepan-1-yl)acetate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as ethanol or methanol) and a weak acid catalyst (e.g., sulfuric acid). The reaction temperature is usually around room temperature.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, this compound can be synthesized in laboratories or small-scale settings.
Analyse Chemischer Reaktionen
Reactivity:: Methyl 2-(azepan-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction with hydrogen and a suitable catalyst can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups (e.g., halogens, amines) under appropriate conditions.
Hydrolysis: Dilute acid (e.g., HCl), heat, and water.
Reduction: Hydrogen gas (H) and a metal catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.
Major Products:: The hydrolysis of this compound yields acetic acid and azepane.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azepan-1-yl)acetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its structural features.
Flavor and Fragrance Industry: It may contribute to specific odor profiles.
Wirkmechanismus
The exact mechanism of action for Methyl 2-(azepan-1-yl)acetate remains an area of ongoing research. It likely interacts with cellular receptors or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, Methyl 2-(azepan-1-yl)acetate stands out due to its unique seven-membered azepane ring. Similar compounds include other esters and cyclic amines.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl 2-(azepan-1-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
GNUZJPUUUCAMNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






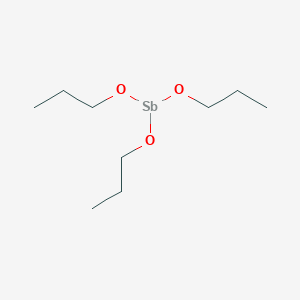



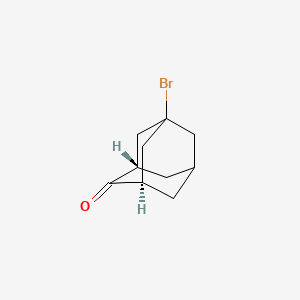
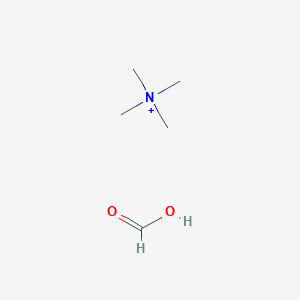

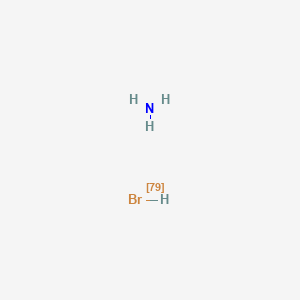

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
